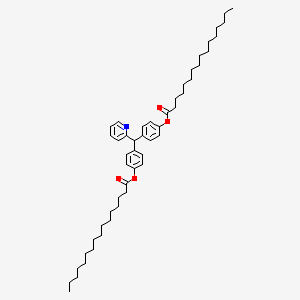
(pyridin-2-ylmethanediyl)dibenzene-4,1-diyl dihexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Pyridylmethylene)diphenol dipalmitate: is a chemical compound that belongs to the class of diphenols It is characterized by the presence of a pyridylmethylene group attached to two phenol rings, each of which is esterified with palmitic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate typically involves the following steps:
Formation of 4,4’-(2-Pyridylmethylene)diphenol: This intermediate is synthesized by the condensation reaction between 2-pyridinecarboxaldehyde and 4,4’-dihydroxybenzophenone under basic conditions.
Esterification with Palmitic Acid: The intermediate 4,4’-(2-Pyridylmethylene)diphenol is then esterified with palmitic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically purified by recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4,4’-(2-Pyridylmethylene)diphenol dipalmitate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The pyridylmethylene group can be reduced to a pyridylmethyl group using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-(2-Pyridylmethyl)diphenol dipalmitate.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: 4,4’-(2-Pyridylmethylene)diphenol dipalmitate can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antioxidant: The compound exhibits antioxidant properties due to the presence of phenolic groups, making it useful in studies related to oxidative stress and cellular protection.
Medicine:
Drug Delivery: The esterified form with palmitic acid enhances the lipophilicity of the compound, making it a potential candidate for drug delivery systems targeting lipid membranes.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance thermal stability and UV resistance.
作用機序
The mechanism of action of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The pyridylmethylene group can coordinate with metal ions, forming complexes that can catalyze various biochemical reactions.
類似化合物との比較
4,4’-(2-Pyridylmethylene)diphenol: The non-esterified form of the compound.
Bisphenol A: A structurally similar compound with two phenol groups connected by a methylene bridge.
4,4’-Dihydroxybenzophenone: A precursor in the synthesis of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate.
Uniqueness: 4,4’-(2-Pyridylmethylene)diphenol dipalmitate is unique due to the presence of both a pyridylmethylene group and esterified phenol groups, which confer distinct chemical and physical properties. The esterification with palmitic acid enhances its lipophilicity, making it suitable for applications in lipid-based systems.
特性
CAS番号 |
67834-92-8 |
|---|---|
分子式 |
C50H75NO4 |
分子量 |
754.1 g/mol |
IUPAC名 |
[4-[(4-hexadecanoyloxyphenyl)-pyridin-2-ylmethyl]phenyl] hexadecanoate |
InChI |
InChI=1S/C50H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-48(52)54-45-38-34-43(35-39-45)50(47-31-29-30-42-51-47)44-36-40-46(41-37-44)55-49(53)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-42,50H,3-28,32-33H2,1-2H3 |
InChIキー |
NAHSFBGZJWYQDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)C3=CC=CC=N3 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)C3=CC=CC=N3 |
Key on ui other cas no. |
67834-92-8 |
同義語 |
4,4'-(2-pyridylmethylene)diphenol dipalmitate ITA 226 ITA-226 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















